molecular formula C11H9ClFNO2S2 B10913210 N-(4-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide

N-(4-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10913210
M. Wt: 305.8 g/mol
InChI Key: GDXFICZHIXHMHB-UHFFFAOYSA-N
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Description

N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chlorobenzyl group, a fluorine atom, and a thiophene ring, which are linked to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the 4-Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where the thiophene ring is reacted with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Sulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonamide group or to modify the thiophene ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated or desulfonylated derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the fluorine atom and thiophene ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N~2~-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide moiety but different substituents.

    Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of a thiophene ring.

    Sulfisoxazole: A sulfonamide with an isoxazole ring, used for its antibacterial properties.

The uniqueness of N2-(4-CHLOROBENZYL)-5-FLUORO-2-THIOPHENESULFONAMIDE lies in its specific combination of a 4-chlorobenzyl group, a fluorine atom, and a thiophene ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c12-9-3-1-8(2-4-9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2

InChI Key

GDXFICZHIXHMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)F)Cl

Origin of Product

United States

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